molecular formula C20H15OP B8048741 1-Naphthalen-1-ylphosphonoylnaphthalene

1-Naphthalen-1-ylphosphonoylnaphthalene

Cat. No.: B8048741
M. Wt: 302.3 g/mol
InChI Key: KKBXIQVJXZVRHH-UHFFFAOYSA-N
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Description

1-Naphthalen-1-ylphosphonoylnaphthalene is an organic compound with the chemical formula C20H15OP. It is a phosphine oxide derivative where two naphthyl groups are attached to a central phosphorus atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Naphthalen-1-ylphosphonoylnaphthalene can be synthesized through several methods. One common approach involves the reaction of 1-bromonaphthalene with phosphine gas in the presence of a strong base such as potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO). The reaction proceeds under mild conditions (70°C, atmospheric pressure) to form di(1-naphthyl)phosphine, which is then oxidized in the presence of air to yield di(1-naphthyl)phosphine oxide .

Industrial Production Methods

Industrial production of di(1-naphthyl)phosphine oxide typically involves large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

1-Naphthalen-1-ylphosphonoylnaphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized under specific conditions.

    Reduction: It can be reduced to its corresponding phosphine.

    Substitution: The naphthyl groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Air or oxygen can be used as oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenated reagents or organometallic compounds are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction results in the formation of the corresponding phosphine.

Mechanism of Action

The mechanism by which di(1-naphthyl)phosphine oxide exerts its effects involves its ability to act as a ligand, forming stable complexes with metal ions. These complexes can participate in various catalytic cycles, facilitating chemical transformations. The compound’s molecular targets include metal centers in coordination complexes, and its pathways involve coordination and electron transfer processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Naphthalen-1-ylphosphonoylnaphthalene is unique due to its specific structural arrangement, which imparts distinct electronic and steric properties. This makes it particularly effective in forming stable complexes with certain metals, offering advantages in specific catalytic and coordination chemistry applications .

Properties

IUPAC Name

1-naphthalen-1-ylphosphonoylnaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15OP/c21-22(19-13-5-9-15-7-1-3-11-17(15)19)20-14-6-10-16-8-2-4-12-18(16)20/h1-14,22H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKBXIQVJXZVRHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2P(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15OP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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